4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline
Overview
Description
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an isopentyloxy group and an isopropylbenzyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline typically involves the following steps:
Formation of the Isopentyloxy Group: This can be achieved by reacting an appropriate alcohol with a halogenated pentane under basic conditions.
Attachment of the Isopropylbenzyl Group: This step involves the reaction of aniline with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Final Assembly: The final step involves the coupling of the isopentyloxy group with the aniline derivative under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopentyloxy and isopropylbenzyl groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzyl Alcohol: This compound shares the isopropylbenzyl group but lacks the isopentyloxy group.
N-(4-Isopropylbenzyl)aniline: Similar to 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline but without the isopentyloxy group.
Uniqueness
This compound is unique due to the presence of both the isopentyloxy and isopropylbenzyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-methylbutoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-16(2)13-14-23-21-11-9-20(10-12-21)22-15-18-5-7-19(8-6-18)17(3)4/h5-12,16-17,22H,13-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXFOICIWQMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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